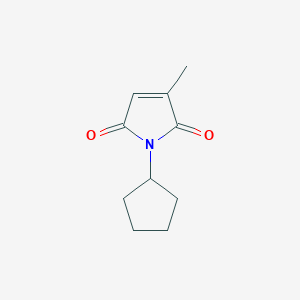

1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione

Description

1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS: 938017-99-3) is a structurally unique diketopiperazine derivative characterized by a pyrrole-2,5-dione core substituted with a cyclopentyl group at position 1 and a methyl group at position 3. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol and a purity of ≥95% . Its cyclopentyl substituent contributes to increased lipophilicity, while the methyl group introduces steric effects that may influence metabolic stability .

Properties

IUPAC Name |

1-cyclopentyl-3-methylpyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(12)11(10(7)13)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGCCFQIMAAKCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C1=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with methylamine and maleic anhydride. The reaction is carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding dihydropyrrole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or methyl positions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrrole-2,5-dione derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Pyrrole-2,5-dione Derivatives

Toxicity and Metabolic Stability

- Compounds with reactive substituents, such as 1-Allyl-1H-pyrrole-2,5-dione, exhibit higher toxicity (Hazard Class 6.1) due to electrophilic allyl groups . The target compound’s saturated cyclopentyl group likely improves metabolic stability compared to allyl or nitro-substituted analogs (e.g., 1-(4-Chloro-3-nitrophenyl)-derivative) .

Biological Activity

1-Cyclopentyl-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 938017-99-3) is a heterocyclic organic compound notable for its unique structural features, including a cyclopentyl and a methyl group on the pyrrole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- Structural Characteristics : The compound features a pyrrole ring that is substituted at the 1 and 3 positions, which influences its biological interactions and reactivity.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various microbial strains, making it a candidate for further exploration in antimicrobial drug development.

- Anticancer Potential : The compound is being investigated for its ability to inhibit cell proliferation in cancer cell lines. Its mechanism of action may involve the modulation of specific enzymes or receptors associated with cancer progression.

The biological effects of this compound are believed to stem from its ability to interact with molecular targets within cells. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell cycle regulation and apoptosis.

- Receptor Modulation : It has been suggested that the compound could act on various receptors, potentially influencing signaling pathways related to growth and survival.

Antimicrobial Activity

A study assessing the antimicrobial efficacy of various derivatives of pyrrole compounds highlighted the potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at specific concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. A notable study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity can lead to the development of more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy will provide insights into the clinical potential of this compound.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound will enhance understanding and facilitate drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.